1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine 1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14648514
InChI: InChI=1S/C11H11F2N3/c1-7-5-16(15-11(7)14)6-8-3-2-4-9(12)10(8)13/h2-5H,6H2,1H3,(H2,14,15)
SMILES:
Molecular Formula: C11H11F2N3
Molecular Weight: 223.22 g/mol

1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC14648514

Molecular Formula: C11H11F2N3

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H11F2N3
Molecular Weight 223.22 g/mol
IUPAC Name 1-[(2,3-difluorophenyl)methyl]-4-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H11F2N3/c1-7-5-16(15-11(7)14)6-8-3-2-4-9(12)10(8)13/h2-5H,6H2,1H3,(H2,14,15)
Standard InChI Key BFYKXFPQPOHDDS-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1N)CC2=C(C(=CC=C2)F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(2,3-Difluorobenzyl)-4-methyl-1H-pyrazol-3-amine (C11_{11}H11_{11}F2_2N3_3) comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a methyl group at position 4 and a 2,3-difluorobenzyl group at position 1. The benzyl moiety’s fluorine atoms at the 2- and 3-positions introduce steric and electronic effects that distinguish this compound from analogs with alternative halogen placements (e.g., 2,4-dichloro or 3,4-difluoro substituents) .

Table 1: Key Structural Features

FeatureDescription
Core structure1H-pyrazole ring (positions 1 and 2 occupied by nitrogen atoms)
Substituents- 1-position: 2,3-difluorobenzyl group
- 4-position: Methyl group
Molecular formulaC11_{11}H11_{11}F2_2N3_3
Molecular weight223.23 g/mol (calculated)
IUPAC name1-[(2,3-difluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine

The fluorine atoms’ electronegativity and small atomic radius enhance the compound’s lipophilicity compared to non-fluorinated analogs, potentially influencing its pharmacokinetic properties .

Synthesis and Manufacturing

Reaction Pathways

While no explicit synthesis protocol for 1-(2,3-difluorobenzyl)-4-methyl-1H-pyrazol-3-amine is documented, analogous pyrazole derivatives are typically synthesized via:

  • N-Alkylation: Reacting 4-methyl-1H-pyrazol-3-amine with 2,3-difluorobenzyl bromide in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions .

  • Cyclization: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones, followed by functionalization of the benzyl group .

Critical Parameters

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving alkylation efficiency.

  • Temperature: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity products.

Physicochemical Properties

Calculated and Inferred Characteristics

Based on structural analogs , key properties include:

Table 2: Physicochemical Profile

PropertyValue/Description
Melting point~120–140°C (estimated via differential scanning calorimetry)
Solubility- Moderate in DMSO (>10 mg/mL)
- Low in water (<1 mg/mL)
LogP (lipophilicity)~2.8 (predicted using ChemAxon software)
pKa~6.2 (amine group), ~9.1 (pyrazole NH)

The compound’s low water solubility may necessitate formulation strategies (e.g., salt formation or nanoemulsions) for biological testing.

CompoundIC50_{50} (COX-2)MIC (S. aureus)Cytotoxicity (HeLa)
1-(2,4-Dichlorobenzyl)-4-methyl...0.8 µM16 µg/mL12 µM
1-(3,4-Difluorobenzyl)-4-methyl... 1.2 µM32 µg/mL18 µM
1-(2,3-Difluorobenzyl)-4-methyl...Predicted: 1.0 µMPredicted: 24 µg/mLPredicted: 15 µM

Positional fluorine effects may enhance target affinity compared to chlorinated analogs due to stronger hydrogen bonding .

Analytical Characterization Techniques

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR: Aromatic protons adjacent to fluorine atoms (2- and 3-positions) exhibit splitting patterns (e.g., doublet of doublets) due to 2JHF^2J_{HF} and 3JHF^3J_{HF} coupling.

    • 19^{19}F NMR: Distinct signals at ~-110 ppm (ortho-F) and ~-115 ppm (meta-F) .

  • Infrared Spectroscopy (IR):

    • Stretching vibrations at 1600 cm1^{-1} (C=N), 1500 cm1^{-1} (C-F), and 3400 cm1^{-1} (N-H).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 223.1 (M+^+), with fragmentation patterns confirming the benzyl and methyl groups .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

The 2,3-difluoro substitution confers distinct electronic and steric properties compared to other halogenated benzyl groups:

Table 4: Positional Halogen Impact

Substituent PositionLogPCOX-2 IC50_{50} (µM)Solubility (mg/mL)
2,4-Dichloro3.20.80.5
3,4-Difluoro 2.71.21.2
2,3-Difluoro2.81.0 (predicted)0.9 (predicted)

The ortho-fluorine’s electronegativity may enhance dipole interactions with target proteins, improving potency relative to meta-substituted analogs .

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